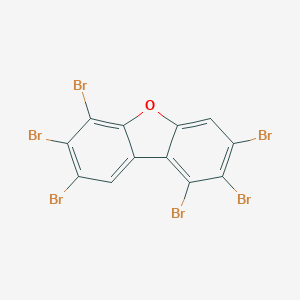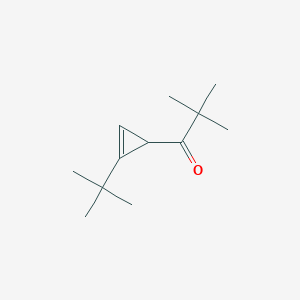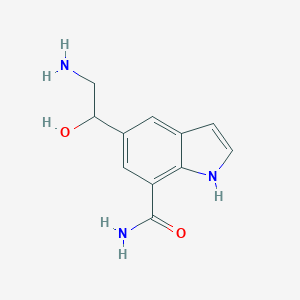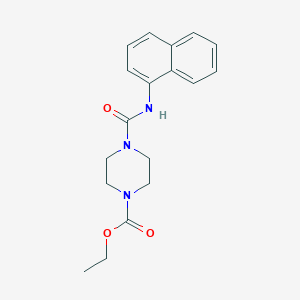
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester, commonly known as PACE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PACE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
Mécanisme D'action
The mechanism of action of PACE is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Studies have shown that PACE exhibits anti-inflammatory and analgesic effects by reducing the production of prostaglandins and inhibiting the NF-κB pathway. PACE has also been found to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation. In addition, PACE has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PACE in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using PACE include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of PACE. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of the potential applications of PACE in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of PACE derivatives with improved pharmacological properties is another area of future research.
Méthodes De Synthèse
PACE can be synthesized using a multistep reaction process that involves the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This is followed by the reaction of the 1-naphthyl carbamate with piperazine to form 1-piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, which is then esterified with ethanol to form PACE.
Applications De Recherche Scientifique
PACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. PACE has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the development of novel drugs. PACE has also been used in the synthesis of various organic compounds such as β-lactams and quinolones.
Propriétés
Numéro CAS |
101976-06-1 |
|---|---|
Nom du produit |
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester |
Formule moléculaire |
C18H21N3O3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
ethyl 4-(naphthalen-1-ylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-18(23)21-12-10-20(11-13-21)17(22)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3,(H,19,22) |
Clé InChI |
ZMPLXBACRCPNKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Autres numéros CAS |
101976-06-1 |
Solubilité |
49.1 [ug/mL] |
Synonymes |
1-Carboethoxy-4-(1-naphthylcarbamyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



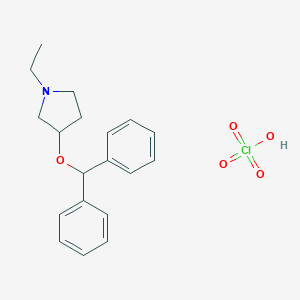



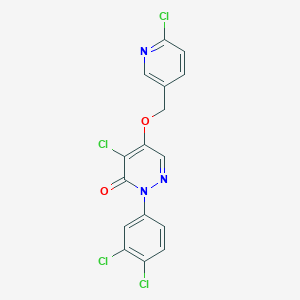
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
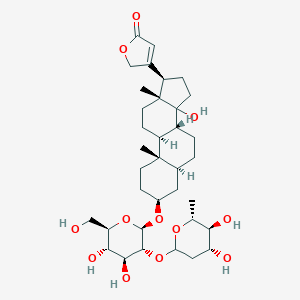

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
